![molecular formula C7H4ClN3O2 B1353810 6-Chloro-3-nitroimidazo[1,2-a]pyridine CAS No. 25045-84-5](/img/structure/B1353810.png)
6-Chloro-3-nitroimidazo[1,2-a]pyridine
Overview
Description
6-Chloro-3-nitroimidazo[1,2-a]pyridine is a synthetic molecule that belongs to the family of imidazopyridine compounds. It is an important chemical intermediate used in the preparation of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has a wide range of applications in both scientific research and industrial chemistry.
Scientific Research Applications
Chemical Synthesis and Structural Diversity
6-Chloro-3-nitroimidazo[1,2-a]pyridine serves as a versatile compound in chemical synthesis, especially for functionalizing imidazo[1,2-a]pyridines. Researchers have developed alternative strategies to modify this compound, expanding its structural diversity. Key reactions include Suzuki–Miyaura cross-coupling, which yields 2-arylated compounds, followed by reduction of the nitro group to amine, leading to amides, anilines, and ureas in the 3-position. This process highlights the significance of the nitro group in facilitating chlorine displacement and opens pathways to various products derived from imidazo[1,2-a]pyridine (Bazin et al., 2013).
Novel Derivative Synthesis
The compound also plays a role in synthesizing new derivatives via SRN1 reactions. Studies have shown that different carbon and sulfur-centered nucleophiles can react with 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine under SRN1 conditions, leading to various novel compounds. This method demonstrates the reactivity of the chloromethyl group and bromine atom, depending on the nature of the nucleophile (Vanelle et al., 2008).
Bioactive Compound Development
In the field of medicinal chemistry, this compound has been utilized to develop bioactive compounds. For instance, researchers have created 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones starting from this compound. This method allows rapid access to new libraries of small molecules with diverse structures, some of which exhibit promising antiproliferative activity against human cancer cell lines (Zhang et al., 2019).
Mechanism of Action
Target of Action
6-Chloro-3-nitroimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacterium.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been studied for their structure-activity relationship and mode-of-action against tuberculosis
Biochemical Pathways
Given its potential anti-tuberculosis activity, it can be inferred that it may interfere with the biochemical pathways essential for the survival and replication of the tuberculosis bacterium .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that this compound might also have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
Related imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , suggesting that this compound may also have potent anti-tuberculosis effects.
properties
IUPAC Name |
6-chloro-3-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQURVJZGGESQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497865 | |
Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25045-84-5 | |
Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25045-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features and spectroscopic characteristics of 6-Chloro-3-nitroimidazo[1,2-a]pyridine?
A1: While the exact molecular formula and weight are not provided in the abstract, the paper focuses on the synthesis and spectroanalytical investigation of this compound []. This indicates that the research likely involved characterizing the compound using various spectroscopic techniques such as UV-Vis, IR, and potentially NMR. These analyses would provide valuable insights into the compound's structural features, including functional groups and their electronic environments.
Q2: What makes this compound potentially interesting as an acid-base indicator?
A2: The research highlights this compound's potential as a novel heterocyclic acid-base indicator []. This suggests that this compound exhibits a noticeable color change depending on the pH of the solution it is in. This property could stem from the presence of specific functional groups within its structure that undergo protonation or deprotonation at different pH levels, leading to changes in its electronic configuration and consequently, its absorption or emission spectrum. Further details on the specific color changes and the pH range in which they occur would require a deeper dive into the full research paper.
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